(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
CAS No.: 794548-16-6
Cat. No.: VC21487502
Molecular Formula: C16H17BrN2O5S
Molecular Weight: 429.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 794548-16-6 |
|---|---|
| Molecular Formula | C16H17BrN2O5S |
| Molecular Weight | 429.3g/mol |
| IUPAC Name | [4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C16H17BrN2O5S/c1-23-15-11-12(4-5-13(15)17)25(21,22)19-8-6-18(7-9-19)16(20)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 |
| Standard InChI Key | XTCNWOZEYDXGAA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br |
| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br |
Introduction
The compound (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that incorporates several functional groups, including a piperazine ring, a furan ring, and a sulfonyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs with diverse therapeutic targets.
Synthesis
The synthesis of (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves several steps:
-
Preparation of the Sulfonyl Chloride: The first step involves converting 4-bromo-3-methoxybenzenesulfonic acid into its sulfonyl chloride derivative using thionyl chloride or phosphorus pentachloride.
-
Reaction with Piperazine: The sulfonyl chloride is then reacted with piperazine to form the (4-bromo-3-methoxyphenyl)sulfonylpiperazine intermediate.
-
Coupling with Furan-2-yl Group: The final step involves coupling the sulfonylpiperazine intermediate with a furan-2-yl carbonyl derivative, such as furan-2-carboxylic acid chloride, in the presence of a base like triethylamine.
Synthesis Table
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Bromo-3-methoxybenzenesulfonic acid, SOCl2 | Heat, reflux | Sulfonyl chloride derivative |
| 2 | Sulfonyl chloride derivative, Piperazine | Base (e.g., Et3N), solvent (e.g., DMF) | (4-Bromo-3-methoxyphenyl)sulfonylpiperazine |
| 3 | (4-Bromo-3-methoxyphenyl)sulfonylpiperazine, Furan-2-carboxylic acid chloride | Base (e.g., Et3N), solvent (e.g., CH2Cl2) | (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone |
Biological Activity
Piperazine derivatives are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antimicrobial effects. The presence of a sulfonyl group and a furan ring in (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone suggests potential applications in drug development, particularly in targeting specific enzymes or receptors.
Biological Activity Table
| Potential Activity | Mechanism |
|---|---|
| Antipsychotic | Binding to dopamine receptors |
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antimicrobial | Disruption of microbial cell walls |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume